molecular formula C11H17O2PS2 B1666719 Phosphonothioic acid, methyl-, O-ethyl O-(p-(ethylthio)phenyl) ester CAS No. 3186-12-7

Phosphonothioic acid, methyl-, O-ethyl O-(p-(ethylthio)phenyl) ester

Cat. No. B1666719
CAS RN: 3186-12-7
M. Wt: 276.4 g/mol
InChI Key: SGFCKMQVHZWKIM-UHFFFAOYSA-N
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Description

AI 3-25614 is a pesticide.

Scientific Research Applications

Phosphatase Inhibition

Phosphonothioic acid derivatives, including methyl-, O-ethyl O-(p-(ethylthio)phenyl) ester, are studied for their role as phosphatase inhibitors. Phosphorothioates, analogs of phosphate esters, act as surrogate substrates for several phosphatases. Differences in inhibitory properties between phosphonothioic acids and phosphonic acids are observed, with sulfur substitution affecting pK(a) values and charge distribution, influencing their potential as inhibitors (Świerczek et al., 2003).

Methanolytic Cleavage Applications

Studies on the methanolysis of neutral organophosphorus esters, including phosphonothioate esters as models for nerve agents like VX, have been conducted. These investigations focus on catalyst-promoted reactions, significant for understanding the breakdown and potential neutralization of hazardous materials (Andrea et al., 2010).

Synthesis of Monoesters

Research on the synthesis of alkyl- and arylphosphonic acid monoesters, including methods involving direct esterification of dibasic phosphonic acids, is relevant. These processes have applications in producing various monoesters for different chemical applications (Crenshaw, 2004).

Nonlinear Optical Properties

The layer-by-layer growth of metal−bis(phosphonate) multilayers, including esters of phosphonothioic acid, is utilized to produce thin films with nonlinear optical properties. Such materials are essential in the field of photonics and optoelectronics (Neff et al., 2000).

Chiral Recognition Applications

Phosphonothioic acid derivatives have been studied for their chiral recognition abilities. The synthesis and investigation of enantiopure phosphonothioic acids demonstrate significant potential in chiral recognition processes, which is vital in various areas of stereoisomer-based research and pharmaceutical development (Kobayashi et al., 2006).

properties

CAS RN

3186-12-7

Product Name

Phosphonothioic acid, methyl-, O-ethyl O-(p-(ethylthio)phenyl) ester

Molecular Formula

C11H17O2PS2

Molecular Weight

276.4 g/mol

IUPAC Name

ethoxy-(4-ethylsulfanylphenoxy)-methyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C11H17O2PS2/c1-4-12-14(3,15)13-10-6-8-11(9-7-10)16-5-2/h6-9H,4-5H2,1-3H3

InChI Key

SGFCKMQVHZWKIM-UHFFFAOYSA-N

SMILES

CCOP(=S)(C)OC1=CC=C(C=C1)SCC

Canonical SMILES

CCOP(=S)(C)OC1=CC=C(C=C1)SCC

Appearance

Solid powder

Other CAS RN

3186-12-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AI 3-25614;  AI-3-25614;  AI3-25614; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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